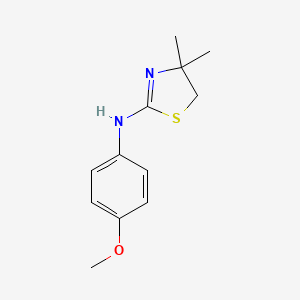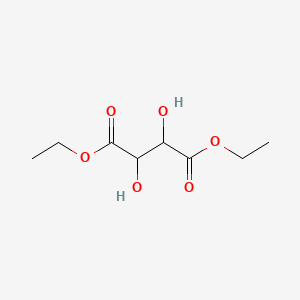![molecular formula C12H20O6 B3433587 (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol CAS No. 40617-60-5](/img/structure/B3433587.png)
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[73002,6]dodecane-7,8-diol is a complex organic compound characterized by its unique tricyclic structure and multiple oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol typically involves multiple steps, including the formation of the tricyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving suitable precursors.
Oxidation Reactions: Introduction of oxygen atoms through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation Reactions: Introduction of hydroxyl groups using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, KMnO4
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated or ketone-containing products, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple hydroxyl groups and tricyclic structure could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence cellular pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol: is similar to other tricyclic compounds with multiple oxygen atoms and hydroxyl groups.
Tricyclic Alcohols: Compounds with similar tricyclic structures and hydroxyl groups.
Polyoxygenated Compounds: Molecules with multiple oxygen atoms in their structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
40617-60-5 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(1S,2S,6S,7R,8R,9S)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3/t5-,6-,7+,8+,9+,10+/m1/s1 |
InChI-Schlüssel |
ZQZGHZYIHMUHSI-GWRHWDGRSA-N |
SMILES |
CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C |
Isomerische SMILES |
CC1(O[C@H]2[C@@H]([C@H]([C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)O)O)C |
Kanonische SMILES |
CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















